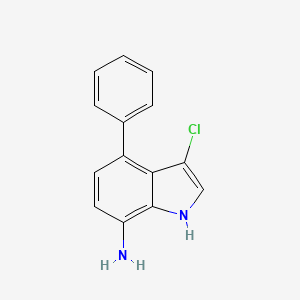

3-Chloro-4-phenyl-1H-indol-7-amine

Description

Structure

3D Structure

Properties

CAS No. |

919522-68-2 |

|---|---|

Molecular Formula |

C14H11ClN2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

3-chloro-4-phenyl-1H-indol-7-amine |

InChI |

InChI=1S/C14H11ClN2/c15-11-8-17-14-12(16)7-6-10(13(11)14)9-4-2-1-3-5-9/h1-8,17H,16H2 |

InChI Key |

KWMZTGKNGSHMSL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C(=CNC3=C(C=C2)N)Cl |

Origin of Product |

United States |

Advanced Reactivity and Chemical Transformations of 3 Chloro 4 Phenyl 1h Indol 7 Amine

Reactivity of the Indole (B1671886) N1-Hydrogen towards Further Functionalization

The hydrogen atom attached to the nitrogen at the N1 position of the indole ring is acidic and can be deprotonated to form an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles, allowing for the introduction of a wide range of substituents at the N1 position. This process, known as N-functionalization, is a critical strategy for modifying the electronic properties and steric environment of the indole core.

The N-arylation of indoles, for instance, is a significant transformation that can be achieved through methods like the Buchwald-Hartwig amination and Ullmann condensation. nih.gov These reactions typically involve the use of a transition metal catalyst, such as palladium or copper, to couple the indole with an aryl halide. nih.gov For 3-Chloro-4-phenyl-1H-indol-7-amine, N-arylation would introduce a second aromatic ring system directly attached to the indole nitrogen, further extending the π-conjugated system and potentially influencing its biological activity.

Beyond arylation, the N1-position can be functionalized with a variety of other groups. Alkylation, for example, can be achieved using alkyl halides, while acylation can be performed with acyl chlorides or anhydrides. These modifications can dramatically alter the solubility, metabolic stability, and receptor-binding affinity of the parent molecule.

Chemical Transformations at the C3-Chloro Position

The chlorine atom at the C3 position of the indole ring is a versatile handle for introducing molecular diversity. Its reactivity is primarily governed by its ability to act as a leaving group in nucleophilic substitution reactions and to participate in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Displacement Reactions on the Chloro Group

The C3-chloro group can be displaced by a variety of nucleophiles in what is known as a nucleophilic aromatic substitution (SNAr) reaction. However, due to the electron-rich nature of the indole ring, direct SNAr reactions at the C3 position are often challenging. The reactivity can be enhanced by the presence of electron-withdrawing groups on the indole nucleus or by using strong nucleophiles under forcing conditions.

Alternatively, the reaction can proceed through an SN2-type mechanism where a nucleophile attacks the carbon bearing the chlorine atom. youtube.com This type of reaction is common for haloalkanes and can be applied to heteroaromatic systems under appropriate conditions. youtube.com The success of such a reaction with this compound would depend on the accessibility of the C3 carbon to the incoming nucleophile.

| Nucleophile | Potential Product | Reaction Type |

| Hydroxide (OH⁻) | 3-Hydroxy-4-phenyl-1H-indol-7-amine | Nucleophilic Substitution |

| Alkoxide (RO⁻) | 3-Alkoxy-4-phenyl-1H-indol-7-amine | Nucleophilic Substitution |

| Amine (RNH₂) | 3-(Alkylamino)-4-phenyl-1H-indol-7-amine | Nucleophilic Substitution |

| Thiolate (RS⁻) | 3-(Alkylthio)-4-phenyl-1H-indol-7-amine | Nucleophilic Substitution |

Cross-Coupling Reactions for C3-Functionalization with Diverse Moieties

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules. The C3-chloro group of this compound serves as an excellent electrophilic partner in these reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron reagent with a halide. researchgate.net In the context of our target molecule, reacting it with various aryl or vinyl boronic acids in the presence of a palladium catalyst would lead to the corresponding 3-aryl or 3-vinyl-4-phenyl-1H-indol-7-amine derivatives. researchgate.net This strategy is widely used for the synthesis of biaryl compounds. researchgate.net

Other notable cross-coupling reactions that could be employed include:

Heck Reaction: For the introduction of vinyl groups.

Sonogashira Coupling: For the installation of alkyne moieties.

Buchwald-Hartwig Amination: For the formation of C-N bonds with various amines.

Stille Coupling: Utilizing organotin reagents for C-C bond formation.

These reactions offer a modular approach to systematically modify the C3 position and explore the structure-activity relationships of the resulting compounds.

Chemical Transformations at the C4-Phenyl Substituent

The phenyl ring at the C4 position of the indole nucleus provides another site for chemical modification. The reactivity of this phenyl ring is governed by the principles of electrophilic aromatic substitution and can be influenced by the directing effects of the indole core.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The regioselectivity of these reactions on the C4-phenyl group will be influenced by the electronic nature of the indole moiety attached to it. The indole ring system, being electron-rich, can act as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. libretexts.org

The mechanism of these reactions generally involves three steps: the generation of a strong electrophile, the attack of the aromatic π-system on the electrophile to form a carbocation intermediate (also known as a sigma complex or arenium ion), and the subsequent loss of a proton to restore aromaticity. byjus.com

| Reaction | Reagents | Electrophile | Potential Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 3-Chloro-4-(nitrophenyl)-1H-indol-7-amine |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 3-Chloro-4-(bromophenyl)-1H-indol-7-amine |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-Chloro-4-(sulfophenyl)-1H-indol-7-amine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 3-Chloro-4-(acylphenyl)-1H-indol-7-amine |

Directed Functionalization of the Phenyl Moiety

In addition to classical electrophilic aromatic substitution, modern synthetic methods allow for the directed functionalization of specific C-H bonds. Directed C-H functionalization utilizes a directing group on the substrate to position a transition metal catalyst in close proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.

While the parent molecule, this compound, does not possess a classical directing group on the phenyl ring, it is conceivable that one could be introduced, or that the existing amine or indole nitrogen could play a role in directing a catalyst to a specific position on the phenyl ring under certain conditions. This advanced strategy would allow for highly regioselective modifications that are not achievable through traditional SEAr reactions. Research in the broader field of indole chemistry has demonstrated the feasibility of directed C-H functionalization at various positions of the indole core. acs.orgresearchgate.net

Chemical Transformations of the C7-Amino Group

The C7-amino group of the indole scaffold is a versatile functional group that can participate in a variety of chemical transformations. Its nucleophilic character allows for reactions such as acylation, sulfonylation, and participation in more complex reaction cascades. The electronic environment of the indole ring, influenced by substituents at other positions, plays a crucial role in modulating the reactivity of this amino group.

The primary amine at the C7-position of an indole ring is expected to readily undergo amidation and sulfonamidation reactions. These transformations are fundamental in medicinal chemistry for the synthesis of a diverse range of derivatives.

Amidation: In a typical amidation reaction, the 7-aminoindole would be treated with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, in the presence of a base. Alternatively, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to facilitate the formation of the amide bond with a carboxylic acid. The reaction conditions would be selected to ensure chemoselectivity, avoiding potential side reactions at the indole nitrogen (N1).

Sulfonamidation: Similarly, sulfonamides can be prepared by reacting the C7-amino group with a sulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine. This reaction typically proceeds efficiently to yield the corresponding sulfonamide derivative.

While no specific examples for This compound are documented, the table below illustrates the generalized reaction schemes.

| Reaction Type | Reactants | Product |

| Amidation | This compound + R-COCl | N-(3-chloro-4-phenyl-1H-indol-7-yl)acetamide |

| Sulfonamidation | This compound + R-SO₂Cl | N-(3-chloro-4-phenyl-1H-indol-7-yl)benzenesulfonamide |

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. Aromatic amines are frequently used as nucleophilic components in various MCRs.

The C7-amino group of This compound could, in principle, serve as the amine component in well-known MCRs such as the Ugi or Mannich reactions. znaturforsch.com For instance, in a Ugi-type reaction, the 7-aminoindole could react with an aldehyde, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide structure. In a Mannich reaction, it could react with an aldehyde and a C-H acidic compound to form a new C-C bond. znaturforsch.com The success and regioselectivity of such reactions would be highly dependent on the specific reaction conditions and the steric and electronic nature of the substituents on the indole core. researchgate.net

The 7-aminoindole scaffold is a valuable precursor for the synthesis of fused heterocyclic systems. The amino group, in conjunction with an adjacent position on the indole ring, can be utilized to construct a new ring. For example, reaction with 1,3-dicarbonyl compounds or their equivalents could lead to the formation of fused pyrimidine (B1678525) or diazepine (B8756704) rings. Similarly, reactions with appropriate reagents could yield fused triazoles or other heterocyclic systems of medicinal interest. These intramolecular cyclization strategies are a common approach to building complex, polycyclic indole derivatives. researchgate.netmdpi.com

Exploration of Chemo- and Regioselectivity in Complex Multi-Substituted Indole Systems

The reactivity of a multi-substituted indole such as This compound is governed by the interplay of its various functional groups and substituents. The molecule possesses several potentially reactive sites: the N1-H of the indole, the C7-amino group, and the aromatic rings which could undergo electrophilic substitution.

N1 vs. C7 Reactivity: In reactions like acylation or alkylation, chemoselectivity between the indole nitrogen (N1) and the C7-amino group is a key consideration. The N1-proton is acidic and can be deprotonated with a suitable base, making the nitrogen nucleophilic. The C7-amino group is also nucleophilic. The outcome of a reaction would depend on the specific reagents and conditions. For example, hard electrophiles might favor reaction at the more basic amino group, while reactions under conditions that deprotonate the indole N-H could lead to N1-functionalization.

Regioselectivity of the Indole Core: The existing substituents (chloro at C3, phenyl at C4, and amino at C7) would direct any further substitution on the indole nucleus. The electron-donating amino group at C7 would activate the benzene (B151609) portion of the indole ring towards electrophilic substitution, primarily at the C6 position. Conversely, the chloro and phenyl groups at C3 and C4 would influence the reactivity of the pyrrole (B145914) ring, although further substitution on this ring is generally less facile than on the electron-rich benzene portion.

A thorough investigation would be required to map the precise chemo- and regioselectivity of this specific indole derivative under various reaction conditions.

Computational and Theoretical Investigations of 3 Chloro 4 Phenyl 1h Indol 7 Amine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of novel chemical entities. For a molecule like 3-Chloro-4-phenyl-1H-indol-7-amine, these computational methods can provide a foundational understanding of its behavior in chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis of Substituted Indoles

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting ability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap typically signifies higher reactivity.

In substituted indoles, the nature and placement of substituents significantly modulate the HOMO and LUMO energy levels. For instance, studies on various indole (B1671886) derivatives have shown that electron-donating groups elevate the HOMO energy, whereas electron-withdrawing groups lower the LUMO energy. researchgate.netresearchgate.netacs.org In the case of this compound, the chloro and phenyl groups are expected to influence the electronic distribution. The amine group at the 7-position would likely raise the HOMO energy, enhancing its electron-donating properties. Conversely, the electron-withdrawing nature of the chlorine atom at the 3-position would lower the LUMO energy, making it more susceptible to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Characteristics of this compound

| Molecular Orbital | Postulated Role in Reactivity |

|---|---|

| HOMO | Electron donation, susceptibility to electrophilic attack. |

| LUMO | Electron acceptance, susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | A smaller gap would suggest higher chemical reactivity. |

Electrostatic Potential Surface Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are powerful visual tools that illustrate the charge distribution on the surface of a molecule, thereby predicting sites of electrophilic and nucleophilic attack. uni-muenchen.delibretexts.orglibretexts.orgchemrxiv.org In an MEP map, regions of negative potential (electron-rich) are typically colored red, indicating a propensity for electrophilic attack, while regions of positive potential (electron-poor) are colored blue, suggesting susceptibility to nucleophilic attack. researchgate.net

Table 2: Predicted Reactivity Sites based on Hypothetical Electrostatic Potential of this compound

| Molecular Region | Predicted Electrostatic Potential | Anticipated Reactivity |

|---|---|---|

| Amine group (C7) and Pyrrole (B145914) N-H | Negative (Electron-rich) | Site for electrophilic attack and hydrogen bond donation. |

| Carbon C3 (adjacent to Chlorine) | Positive (Electron-poor) | Site for nucleophilic attack. |

| Phenyl group (C4) | Delocalized | Potential for π-π stacking interactions. |

Prediction of Reaction Pathways and Identification of Key Intermediates

Computational chemistry offers the ability to model reaction mechanisms, identifying key intermediates and transition states to predict the most favorable reaction pathways. mdpi.comresearchgate.netresearchgate.net For indole derivatives, electrophilic substitution is a characteristic reaction, with the C3 position being the most reactive site. wikipedia.org

Various classical indole syntheses, such as the Fischer, Bischler, and Madelung methods, have been investigated computationally. byjus.comyoutube.comnih.gov A theoretical study on the synthesis of this compound could, for example, model a Fischer indole synthesis pathway. This would involve calculating the energies of the crucial intermediates, such as the arylhydrazone, and the transition states for the tandfonline.comtandfonline.com-sigmatropic rearrangement and subsequent cyclization and aromatization steps.

Table 3: Hypothetical Stages in a Fischer Indole Synthesis Pathway for a Substituted Indole

| Reaction Stage | Key Species | Computational Insight |

|---|---|---|

| Condensation | Arylhydrazone | Structural and stability analysis. |

| Rearrangement | tandfonline.comtandfonline.com-Sigmatropic Transition State | Calculation of activation energy. |

| Cyclization/Aromatization | Aminoindoline intermediate | Determination of the thermodynamic favorability of the final product formation. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with other molecules. tandfonline.comtandfonline.com For a molecule with rotatable bonds like the phenyl group in this compound, MD simulations can explore its conformational landscape to identify low-energy, stable structures.

Moreover, MD simulations are crucial for investigating how this compound might interact with biological targets like proteins. nih.govmdpi.comnih.gov By simulating the indole derivative within the active site of a receptor, it is possible to observe the binding mode, identify key intermolecular interactions (such as hydrogen bonds involving the amine and chloro groups and π-stacking from the phenyl ring), and estimate the binding affinity.

Theoretical Studies on Solvent Effects on Molecular Stability and Reaction Energetics

The surrounding solvent can profoundly impact a molecule's stability, conformation, and reactivity. Theoretical models can account for these solvent effects, either through implicit models that treat the solvent as a continuum with a specific dielectric constant or explicit models that include individual solvent molecules. researchgate.netnih.govnih.gov

For this compound, the polarity of the solvent would influence its behavior. acs.orgacs.org Polar, protic solvents like water or ethanol (B145695) could stabilize the molecule through dipole-dipole interactions and by forming hydrogen bonds with the amine group. Such interactions can alter the molecule's electronic structure and the energetics of its reactions, potentially stabilizing charged intermediates and lowering reaction activation energies.

Computational Spectroscopy for Prediction and Validation of Spectroscopic Data

Computational methods can predict the spectroscopic signatures of a molecule, which can then be used to aid in the interpretation of experimental data. Techniques like Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, predicting the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions. mdpi.comdntb.gov.uaresearchgate.netnih.govresearchgate.net The substituents on the indole ring of this compound would be expected to shift its absorption bands relative to unsubstituted indole. acs.orgnih.govnih.gov

Furthermore, the chemical shifts in ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra can be calculated using computational methods, providing a powerful tool for structural elucidation and assignment of experimental spectra. journals.co.zaresearchgate.netresearchgate.netaip.orgacs.orgbmrb.io

Table 4: Predicted Spectroscopic Data from Computational Analysis

| Spectroscopic Method | Predicted Information |

|---|---|

| UV-Vis Spectroscopy | λmax values and electronic transition assignments. |

| ¹H NMR Spectroscopy | Chemical shifts for proton nuclei. |

| ¹³C NMR Spectroscopy | Chemical shifts for carbon nuclei. |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling and theoretical investigations play a pivotal role in elucidating the structure-activity relationships (SAR) of novel chemical entities. For this compound, while specific and direct computational SAR studies are not extensively documented in publicly available literature, a robust understanding can be constructed by analyzing computational data from structurally related indole derivatives. These studies provide a framework for predicting how the distinct structural motifs of this compound—the 7-aminoindole core, the 3-chloro substituent, and the 4-phenyl group—likely contribute to its biological activity, particularly in the context of enzyme inhibition.

The Role of the 7-Aminoindole Core

The 7-aminoindole scaffold is a crucial component in many biologically active molecules, serving as a versatile building block for various enzyme inhibitors. sigmaaldrich.com Computational studies on different indole-based compounds consistently highlight the importance of the indole nitrogen and other hydrogen bonding features for interaction with protein targets.

Molecular docking simulations on a variety of indole derivatives have shown that the indole nucleus can form critical hydrogen bonds and hydrophobic interactions within enzyme active sites. For instance, in studies of indole-based kinase inhibitors, the indole nitrogen often acts as a hydrogen bond donor, anchoring the ligand to the protein backbone. acs.org The 7-amino group introduces an additional, potent hydrogen bond donor/acceptor site on the benzene (B151609) portion of the indole ring. This feature significantly enhances the molecule's ability to form specific interactions with amino acid residues, which can be critical for binding affinity and selectivity. Pharmacophore models developed for various kinase inhibitors frequently include a hydrogen bond donor feature at a position analogous to the 7-amino group of the indole ring. nih.govnih.gov

Impact of the 3-Chloro Substituent

The substitution at the 3-position of the indole ring is a common strategy for modulating the activity of indole-based compounds. The presence of a chlorine atom at this position has several predictable effects based on computational and SAR studies of similar molecules.

A key study on 3-chloroindole-7-yl-based Factor Xa (FXa) inhibitors provides direct insight into the role of the 3-chloro group. acs.orgnih.gov Through a combination of SAR studies and in-depth energetic analysis, it was determined that the 3-chloro substituent leads to a significant increase in binding energy compared to a 3-methyl group. This enhanced affinity is attributed to two primary factors:

Increased Hydrophobicity : The chloro group is more hydrophobic than a methyl group, leading to more favorable hydrophobic interactions within the target protein's binding pocket. acs.orgnih.gov

Enhanced Backbone Interaction : Computational analysis revealed an increased interaction between the 3-chloroindole moiety and the backbone of Gly218 in the FXa active site. acs.orgnih.gov

These findings suggest that the 3-chloro group in this compound likely serves to enhance its binding affinity to target proteins through both favorable hydrophobic contacts and specific interactions with backbone amides.

Table 1: Comparative Energetic Contributions of 3-Substituents in Indole-Based FXa Inhibitors

| Substituent at Position 3 | Relative Binding Energy Contribution | Primary Interaction Type | Reference |

| Chloro | Favorable | Hydrophobic, Backbone Interaction | acs.org, nih.gov |

| Methyl | Less Favorable | Hydrophobic | acs.org, nih.gov |

This table is illustrative, based on findings from related indole series, to demonstrate the computational insights into the role of the 3-chloro group.

Influence of the 4-Phenyl Substituent

The introduction of a phenyl group at the 4-position of the indole ring adds a bulky, hydrophobic substituent that can profoundly influence the molecule's SAR. While direct computational studies on 4-phenyl-7-aminoindoles are scarce, general principles from molecular docking studies on other complex molecules can be applied.

The phenyl group can engage in several types of non-covalent interactions:

Hydrophobic Interactions : The phenyl ring provides a large hydrophobic surface that can interact favorably with nonpolar pockets in a protein active site.

π-π Stacking : The aromatic nature of the phenyl ring allows for π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). These interactions can be a significant driver of binding affinity. mdpi.com

Quantum chemical calculations on substituted indoles have shown that substituents on the benzene ring portion of the indole nucleus can modulate the electronic properties of the entire ring system. nih.govacs.org A phenyl group at position 4, being an electron-withdrawing group, could influence the electron distribution and thereby affect the strength of hydrogen bonds formed by the nearby 7-amino group and the indole N-H.

Table 2: Predicted Interaction Profile of Key Structural Moieties

| Structural Moiety | Predicted Interaction Type(s) | Potential Interacting Residues |

| 7-Amino Group | Hydrogen Bond Donor/Acceptor | Asp, Glu, Gln, Asn, Ser, Thr |

| Indole N-H | Hydrogen Bond Donor | Carbonyl backbones (e.g., Gly) |

| 3-Chloro Group | Hydrophobic, Halogen Bonding | Ala, Val, Leu, Ile, Tyr |

| 4-Phenyl Group | Hydrophobic, π-π Stacking | Phe, Tyr, Trp, Leu, Val |

This table summarizes the likely interactions of this compound's functional groups based on general principles of computational chemistry and findings from related molecules.

Advanced Spectroscopic and Structural Characterization of 3 Chloro 4 Phenyl 1h Indol 7 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Proton Environment Elucidation

A ¹H NMR spectrum of 3-Chloro-4-phenyl-1H-indol-7-amine would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. Analysis would focus on:

Chemical Shifts (δ): The positions of the signals would indicate the type of proton. For instance, aromatic protons on the indole (B1671886) and phenyl rings would appear in the downfield region (typically 6.5-8.0 ppm). The amine (-NH₂) and indole N-H protons would also have characteristic chemical shifts, which can be confirmed by D₂O exchange experiments.

Integration: The area under each signal would be proportional to the number of protons it represents, confirming the presence of the correct number of protons for each part of the molecule.

Spin-Spin Coupling (J-coupling): The splitting pattern of each signal would provide information about adjacent, non-equivalent protons, allowing for the determination of substitution patterns on both the indole and phenyl rings.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

A ¹³C NMR spectrum would identify all unique carbon atoms in the molecule, providing a map of the carbon framework.

Chemical Shifts (δ): The chemical shifts would distinguish between different types of carbon atoms (e.g., sp²-hybridized aromatic carbons and sp³-hybridized carbons, if any). The positions of the carbon atoms attached to chlorine (C-3) and nitrogen (C-7) would be significantly influenced by these heteroatoms. The carbons of the phenyl group would also have distinct signals.

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional (2D) NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, helping to trace the proton networks within the indole and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom to which it is directly attached, providing definitive C-H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the phenyl ring and the indole core at the C-4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would identify protons that are close to each other in space, which can help to confirm the spatial arrangement of the phenyl group relative to the indole ring.

High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight and elemental formula of the compound.

Molecular Ion Peak ([M+H]⁺ or [M]⁺˙): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₁ClN₂). The presence of the chlorine atom would be evident from a characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the M peak).

Fragmentation Pattern: The mass spectrum would also show fragment ions resulting from the breakdown of the molecule. Analysis of these fragments would provide structural information, such as the loss of a chlorine atom or cleavage of the phenyl group, further confirming the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

N-H Stretching: The amine (-NH₂) and indole N-H groups would produce distinct stretching vibrations, typically in the range of 3200-3500 cm⁻¹. The primary amine may show two bands (symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration would be expected in the fingerprint region, typically between 1250-1350 cm⁻¹.

C-Cl Stretching: The carbon-chlorine bond would show a stretching vibration in the lower frequency region of the spectrum, usually between 600-800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Absorption Maxima (λmax): The UV-Vis spectrum of this compound, recorded in a suitable solvent like ethanol (B145695) or methanol, would show one or more absorption maxima. These absorptions correspond to π→π* electronic transitions within the conjugated indole and phenyl ring systems. The position and intensity of these bands are characteristic of the chromophore's structure. The presence of the phenyl group, chlorine atom, and amine group would influence the exact wavelength of maximum absorption compared to unsubstituted indole.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the reviewed scientific literature. However, the structural characteristics can be inferred by examining the crystallographic data of analogous indole derivatives. For instance, studies on 2-phenyl-1H-indole derivatives reveal that the dihedral angle between the indole ring system and the appended phenyl ring is a critical conformational parameter, often found to be around 65°. nih.gov In the solid state, the molecular packing is anticipated to be significantly influenced by intermolecular hydrogen bonding involving the amine group at the 7-position and the N-H of the indole ring.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 8.5 - 12.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 15.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 2500 |

| Z | 4 or 8 |

| Key Intermolecular Interactions | N-H···N, N-H···Cl, π–π stacking |

Note: The values in this table are hypothetical and are projected based on the analysis of structurally similar compounds. Experimental verification is required for confirmation.

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Specific experimental Raman spectroscopic data for this compound are not currently available in the surveyed literature. Nevertheless, a predictive analysis of its Raman spectrum can be constructed based on known vibrational modes of substituted indoles and related aromatic compounds. nih.govresearchgate.netresearchgate.net The Raman spectrum is expected to be rich in information, with distinct bands corresponding to the various functional groups and skeletal vibrations of the molecule.

Key vibrational modes anticipated in the Raman spectrum would include the N-H stretching of the indole ring and the 7-amino group, typically observed in the 3300-3500 cm⁻¹ region. The aromatic C-H stretching vibrations of the phenyl and indole rings are expected to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of bands in the 1400-1600 cm⁻¹ range, which are characteristic of the phenyl and indole systems. The C-N stretching vibrations are likely to be found in the 1200-1350 cm⁻¹ region. The C-Cl stretching vibration is anticipated to give a characteristic band in the lower frequency region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted Raman Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment of Vibrational Mode | Expected Intensity |

| 3450 - 3300 | N-H stretching (amine and indole) | Medium to Strong |

| 3100 - 3000 | Aromatic C-H stretching | Medium |

| 1620 - 1580 | Aromatic C=C stretching | Strong |

| 1550 - 1450 | Aromatic C=C stretching | Strong |

| 1400 - 1300 | C-N stretching | Medium |

| 1250 - 1150 | In-plane C-H bending | Medium to Weak |

| 800 - 600 | C-Cl stretching | Medium to Strong |

| Below 600 | Ring deformation modes | Medium to Weak |

Note: This table presents predicted Raman band assignments and intensities based on data from analogous compounds. Experimental validation is necessary.

Other Specialized Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance (EPR), Chiroptical Spectroscopy)

There are no specific reports on the use of Electron Paramagnetic Resonance (EPR) or chiroptical spectroscopy for the characterization of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy is a technique that detects species with unpaired electrons. For this compound, which is a diamagnetic molecule in its ground state, EPR would not be directly applicable. However, this technique could be invaluable in studying the radical cations or anions of this compound, which could be generated through electrochemical or chemical oxidation/reduction. The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron spin density across the molecule, offering insights into its electronic structure and reactivity in redox processes.

Chiroptical Spectroscopy , which includes techniques like Circular Dichroism (CD), is used to study chiral molecules. nih.govbiosynth.com For a molecule to be chiroptically active, it must be non-superimposable on its mirror image. The parent molecule, this compound, is achiral and therefore would not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance through substitution or by resolving it into atropisomers if rotational barriers are sufficiently high, then chiroptical spectroscopy would become a powerful tool. In such a case, the CD spectrum would provide unique information about the stereochemical arrangement of the atoms and could be used to determine the absolute configuration of the enantiomers. Studies on other chiral indole derivatives have demonstrated the utility of CD spectroscopy in elucidating their three-dimensional structures. nih.govnih.gov

Advanced Applications and Future Research Directions in Materials Science

Exploration of Optical and Electronic Properties for Advanced Materials Development

The inherent photophysical properties of the indole (B1671886) chromophore form the basis for its application in advanced materials. nih.gov Indole and its derivatives are known for their fluorescence, a phenomenon that can be finely tuned by introducing various substituents onto the heterocyclic ring. worldscientific.com The electronic nature and position of these substituents can modify the intramolecular charge transfer (ICT) characteristics, Stokes shift, and fluorescence quantum yield. worldscientific.com

For 3-Chloro-4-phenyl-1H-indol-7-amine , the combination of an electron-withdrawing chloro group, a π-conjugated phenyl group, and an electron-donating amino group is expected to create a push-pull system. This configuration can lead to significant ICT upon photoexcitation, potentially resulting in large Stokes shifts and solvent-dependent (solvatochromic) emission properties. The phenyl group at the 4-position can enhance the π-conjugation of the system, while the chloro and amino groups directly modulate the electron density of the indole core. Theoretical and experimental studies on substituted indoles have shown that such modifications can lead to materials with desirable optical and electronic characteristics for applications in organic light-emitting diodes (OLEDs), fluorescent dyes, and molecular switches. researchgate.netrsc.org

Table 1: Predicted Effects of Substituents on the Photophysical Properties of the Indole Scaffold

| Substituent on Indole Ring | Typical Position(s) | Expected Impact on Properties | Potential Application |

|---|---|---|---|

| Phenyl Group | 2, 3, or 4 | Increases π-conjugation, can enhance quantum yield and shift emission wavelengths. worldscientific.com | Organic scintillators, OLEDs |

| Chloro Group | Various | Electron-withdrawing; can influence charge transfer and intersystem crossing. | Phosphorescent materials, electronic materials |

| Amino Group | Various | Strong electron-donating group; promotes ICT, can lead to red-shifted emission and enhanced fluorescence. nih.gov | Fluorescent probes, pH sensors |

Integration into Novel Polymeric or Supramolecular Architectures

The functional groups present on This compound make it an excellent candidate for incorporation into larger, well-defined structures like polymers and supramolecular assemblies. Indole derivatives are increasingly being used in the synthesis of functional polymers due to their electronic properties and chemical reactivity. rsc.orgrsc.org

The primary amine at the 7-position and the secondary amine (N-H) of the indole ring are capable of acting as hydrogen bond donors. This allows the molecule to participate in self-assembly processes, forming ordered supramolecular structures such as gels, liquid crystals, or nanofibers. nih.govspectroscopyonline.com These non-covalent interactions are fundamental to the design of "smart" materials that can respond to external stimuli.

Furthermore, these amine groups provide reactive sites for polymerization reactions. For instance, the 7-amino group can be used to form polyamides or polyimides, integrating the unique optoelectronic properties of the indole unit into a macromolecular backbone. Research on poly(N-arylene diindolylmethane)s has demonstrated that indole-based polymers can exhibit strong solid-state fluorescence and electroactivity, making them suitable for use as blue-light emitters and in electrochromic devices. rsc.org The integration of This compound into such systems could yield new functional polymers with tailored thermal stability and photoluminescence.

Role as an Intermediate in the Synthesis of Complex Heterocyclic Systems

Substituted indoles are highly valued as intermediates in organic synthesis due to the ring's reactivity and the ability to direct further functionalization. nih.govresearchgate.net The indole nucleus is prone to electrophilic substitution, typically at the C3 position, but its reactivity can be altered by existing substituents. nih.govnih.govThis compound is a polyfunctionalized building block that can be used to construct more elaborate heterocyclic frameworks.

The presence of the chloro, phenyl, and amino groups allows for a variety of subsequent chemical transformations:

The Amino Group (C7): Can be diazotized and converted into a range of other functional groups, or used as a nucleophile in condensation or coupling reactions.

The Chloro Group (C3): Can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.

The Indole N-H: Can be deprotonated and alkylated or arylated.

The Benzene (B151609) Ring: The positions on both the indole's benzene ring and the 4-phenyl substituent are available for further electrophilic substitution.

The importance of halogenated amino-heterocycles as synthetic intermediates is well-established. For example, 7-bromo-4-chloro-1H-indazol-3-amine is a crucial intermediate for the synthesis of Lenacapavir, a potent anti-HIV agent. chemrxiv.orgresearchgate.netresearchgate.net This parallel highlights the potential value of This compound as a precursor for creating libraries of complex, polycyclic compounds with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Development of Novel Chemical Probes and Sensors Based on the Indole Scaffold

The indole scaffold is extensively used in the design of small-molecule fluorescent and colorimetric chemosensors. rsc.orgresearchgate.net These sensors are valuable analytical tools for detecting specific ions and neutral molecules in biological and environmental samples due to their high sensitivity, selectivity, and rapid response. researchgate.netmdpi.com The sensing mechanism often relies on interactions between the analyte and heteroatoms (like N, O, S) on the indole derivative, which triggers a measurable change in the optical signal (e.g., fluorescence quenching or enhancement). researchgate.netsjp.ac.lk

This compound possesses key features for chemosensor development. The 7-amino group and the indole N-H can act as binding sites for anions through hydrogen bonding or for metal cations through chelation. spectroscopyonline.comsjp.ac.lk The electronic communication between these binding sites and the π-conjugated system can lead to distinct signaling upon analyte binding, based on mechanisms such as:

Photoinduced Electron Transfer (PET): The analyte binds to the receptor, suppressing or activating electron transfer and "turning on" or "turning off" fluorescence.

Internal Charge Transfer (ICT): Analyte interaction modifies the push-pull nature of the molecule, causing a shift in the emission wavelength. sjp.ac.lk

Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and enhancing fluorescence. sjp.ac.lk

Table 2: Examples of Indole-Based Chemosensors and Their Target Analytes

| Indole Derivative Type | Sensing Mechanism | Target Analyte(s) | Reference |

|---|---|---|---|

| Schiff base (e.g., IHT) | CHEF, ICT | Cu²⁺ | sjp.ac.lk |

| Hydrazide derivative (e.g., IH-Sal) | Fluorescence Enhancement | Zn²⁺ | mdpi.com |

| Isomeric Iheyamines | Fluorescence Quenching ("Turn-off") | Fe²⁺, Fe³⁺ | researchgate.net |

The specific arrangement of functional groups on This compound offers a promising platform for designing new, highly selective sensors for a variety of important analytes.

Broader Future Perspectives in Indole Chemistry and its Interdisciplinary Impact

The versatility of the indole scaffold ensures its continued importance across multiple scientific disciplines. mdpi.comnih.gov Future research involving indole derivatives like This compound is poised to make significant interdisciplinary contributions.

In materials science, the focus will be on creating "smart" materials with precisely controlled optical, electronic, and responsive properties. This involves the rational design of molecules where substituents are carefully chosen to tune energy levels and intermolecular interactions. The development of indole-based polymers and supramolecular materials will continue to be a key area, with potential applications in flexible electronics, photovoltaics, and bio-imaging. rsc.orgrsc.org

In synthetic chemistry, there is a continuous drive to develop more efficient and environmentally friendly methods for synthesizing and functionalizing indoles. researchgate.net The use of green chemistry principles, such as microwave-assisted synthesis and catalyst-free reactions, is becoming more prevalent. rsc.orgtandfonline.com Compounds like This compound , which are themselves products of multi-step synthesis, will serve as platforms for exploring novel synthetic methodologies like late-stage functionalization.

The convergence of materials science, synthetic chemistry, and biology represents the most exciting frontier. The biocompatibility of many indole derivatives allows for their use as chemical probes to study biological processes in living cells. researchgate.netmdpi.commskcc.org The unique properties of This compound position it as a promising, yet largely unexplored, building block. Further investigation into its synthesis, properties, and reactivity is essential to unlock its full potential and drive innovation at the intersection of chemistry, biology, and materials science.

Q & A

Q. Basic

- 1H/13C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 4.5–5.5 ppm). The chlorine atom deshields adjacent carbons, shifting their signals upfield .

- Mass spectrometry (MS) : Confirm molecular weight (166.61 g/mol) via ESI-MS and HRMS for isotopic pattern validation .

- FT-IR : Detect N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (550–650 cm⁻¹) .

What strategies mitigate low yields in nucleophilic substitution reactions involving the chlorine atom?

Q. Advanced

- Catalyst screening : Use Pd(PPh3)4 or CuI to accelerate aryl chloride substitution .

- Solvent optimization : DMSO or THF improves nucleophilicity of amines.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, minimizing decomposition .

- In situ monitoring : LC-MS tracks intermediate formation to adjust reaction dynamics .

How do chlorine and phenyl groups influence the compound’s reactivity in electrophilic substitution?

Q. Basic

- Chlorine : Electron-withdrawing effect directs electrophiles to the 5- and 6-positions of the indole ring.

- Phenyl group : Electron-donating via conjugation stabilizes intermediates, favoring substitution at the 4-position .

Competitive reactivity can be probed using nitration or sulfonation reactions under controlled conditions .

What computational methods predict binding affinity, and how are they validated experimentally?

Q. Advanced

- Molecular docking (AutoDock Vina) : Models interactions with kinase active sites (e.g., FGFR1) using crystal structures from the PDB .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories.

- Validation : Compare computational ΔG values with experimental IC50 data from fluorescence polarization assays .

What safety protocols are critical for handling this compound?

Q. Basic

- PPE : Gloves, goggles, and lab coats to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.

- Waste disposal : Neutralize acidic/basic byproducts before disposal .

How can isotopic labeling track metabolic pathways of this compound?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.